molecular formula C18H23N3O3S2 B2519681 N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-79-4

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2519681
CAS No.: 921996-79-4
M. Wt: 393.52
InChI Key: ZYYIEIGQOFCFFR-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound designed for research applications, particularly in the field of oncology. It belongs to a class of substituted hydrophobic benzene sulfonamide thiazole compounds that are investigated for their potential in novel cancer therapies . These compounds are of significant interest in early-stage research for their potential to target specific pathways involved in tumor growth and survival. Researchers are exploring its use, often in combination with other anticancer agents, to evaluate potential synergistic effects for the treatment of cancer . The core structure incorporates key pharmacophores, a sulfonamide group and an acetamide moiety, which are found in a variety of bioactive molecules and are known to contribute to diverse biological activities . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(19-14-8-4-1-2-5-9-14)12-15-13-25-18(20-15)21-26(23,24)16-10-6-3-7-11-16/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYIEIGQOFCFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide with structurally related thiazole-acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Features Potential Applications
This compound (Target) Cycloheptyl, phenylsulfonamido Bulky cycloheptyl group; sulfonamide for H-bonding Kinase inhibition (inferred)
N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Benzyl Smaller aromatic substituent; higher lipophilicity Unknown (structural analog)
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl Simplified structure; lacks sulfonamido group Baseline for SAR studies
Compound 17d (CDK9 inhibitor) Bicycloheptane, dihydrobenzo dioxine Rigid bicyclic system; electron-rich dioxine moiety CDK9 inhibition (IC50 ~50 nM)
N-(4-(2-Chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide 2-Chlorophenyl, morpholino Halogenated aryl group; morpholine for solubility Preclinical safety studies

Physicochemical Properties

  • Solubility : Sulfonamido and acetamide groups enhance aqueous solubility, but the cycloheptyl moiety may counteract this, necessitating formulation adjustments .

Research Findings and Validation

  • Structural Validation : Analogous compounds (e.g., Compound 17d) were characterized via $ ^1H $-NMR and mass spectrometry, methods likely applied to the target compound . X-ray crystallography (using SHELX programs) confirmed the geometries of related thiazole derivatives, underscoring the reliability of structural data .
  • SAR Insights : The phenylsulfonamido group is critical for activity in multiple analogs, while the cycloheptyl substituent may optimize steric interactions with hydrophobic kinase pockets .

Biological Activity

N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has attracted attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its aromaticity and ability to engage in various biochemical interactions. The presence of the cycloheptyl group enhances its hydrophobicity, potentially improving its bioavailability and interaction with lipid membranes.

Molecular Formula: C₁₅H₁₈N₂O₂S
Molecular Weight: 294.38 g/mol
CAS Number: 921996-79-4

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: It inhibits key enzymes involved in bacterial lipid biosynthesis, contributing to its antimicrobial properties.
  • Cell Signaling Modulation: The compound modulates various signaling pathways, influencing gene expression and cellular metabolism.
  • Binding Affinity: The sulfonamide group forms hydrogen bonds with biological targets, enhancing the compound's binding affinity to receptors and enzymes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliModerately effective
Candida albicansLess effective

In a study evaluating the structure-activity relationship (SAR), compounds with specific substitutions on the phenyl ring exhibited enhanced activity against these microorganisms, suggesting that the positioning of functional groups is critical for efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting cancer cell proliferation through:

  • Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines.
  • Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor size in xenograft models when treated with this compound.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study tested this compound against common pathogens, revealing its effectiveness against MRSA and highlighting its potential as a new antibiotic agent.
  • Anticancer Research:
    In a controlled trial involving human cancer cell lines, the compound showed significant inhibition of cell viability and induced apoptosis through modulation of apoptotic pathways. This suggests that it could be further developed as a therapeutic agent in oncology.

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